molecular formula C9H13NO B13338854 3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-one

3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-one

Cat. No.: B13338854
M. Wt: 151.21 g/mol
InChI Key: RYPAWDORCQWPHU-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-azabicyclo[311]heptan-6-one is a bicyclic compound featuring a cyclopropyl group and an azabicyclo heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-one can be achieved through the reduction of spirocyclic oxetanyl nitriles. This method involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically proceeds through the formation of intermediate compounds, which are then converted to the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like LiAlH4.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like LiAlH4 are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-one is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug design and synthesis .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-cyclopropyl-3-azabicyclo[3.1.1]heptan-6-one

InChI

InChI=1S/C9H13NO/c11-9-6-3-7(9)5-10(4-6)8-1-2-8/h6-8H,1-5H2

InChI Key

RYPAWDORCQWPHU-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC3CC(C2)C3=O

Origin of Product

United States

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